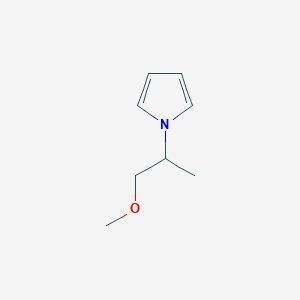

1-(1-Methoxypropan-2-yl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methoxypropan-2-yl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWHCGUKHPUWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 1 1 Methoxypropan 2 Yl 1h Pyrrole Analogues

Electrophilic Substitution Patterns and Limitations in Pyrrole (B145914) Chemistry

Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, creating a π-excessive system with enhanced nucleophilicity compared to benzene. pearson.comonlineorganicchemistrytutor.com This increased reactivity allows for substitutions to occur under mild conditions. pearson.com

Regioselectivity: Electrophilic attack on N-substituted pyrroles preferentially occurs at the C2 (α) position, adjacent to the nitrogen atom. pearson.comonlineorganicchemistrytutor.comuobaghdad.edu.iq This preference is attributed to the superior stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures and is therefore less stable. onlineorganicchemistrytutor.comuobaghdad.edu.iq

However, the regioselectivity can be influenced by steric factors. A bulky N-substituent, such as the 1-methoxypropan-2-yl group, can sterically hinder the approach of an electrophile to the C2 position, potentially leading to an increased proportion of the C3-substituted product. umich.edu For instance, the alkylation of N-(phenylsulfonyl)pyrrole shows a shift from α- to β-substitution as the steric bulk of the alkylating agent increases from ethyl to tert-butyl. umich.edu

Limitations: A significant limitation in pyrrole chemistry is the ring's sensitivity to strong acids. uobaghdad.edu.iq The electron-rich nature of the ring makes it susceptible to protonation, which can initiate acid-catalyzed polymerization, leading to the formation of ill-defined "pyrrole black". uobaghdad.edu.iqwikipedia.org Consequently, electrophilic substitution reactions that require strong acidic conditions, such as standard nitration (HNO₃/H₂SO₄) and sulfonation, are often problematic and require modified, milder reagents to avoid polymerization. uobaghdad.edu.iq

Cycloaddition Reactions (e.g., Diels-Alder) of N-Substituted Pyrroles

The aromatic character of the pyrrole ring generally makes it a reluctant participant in cycloaddition reactions like the Diels-Alder reaction, as such reactions would result in a loss of aromaticity. ucla.edunih.govthieme-connect.de Simple pyrroles are typically unreactive as dienes. oup.com However, the reactivity can be modulated by the substituent on the nitrogen atom.

Pyrroles can participate in cycloadditions in several ways:

As a 4π Diene: When the nitrogen atom bears a strong electron-withdrawing group (e.g., sulfonyl, acyl), the aromaticity of the pyrrole ring is reduced, making it more amenable to participating as a 4π component in Diels-Alder reactions with reactive dienophiles. oup.comyoutube.com

As a 2π Dienophile: Inversely, pyrroles can act as 2π components, reacting with electron-deficient dienes in inverse-electron-demand Diels-Alder reactions. oup.comacs.org

[3+2] Cycloadditions: N-substituted pyrrole-2-carboxaldehydes can undergo [3+2] cycloaddition reactions with arylalkenes under copper catalysis to form dihydropyrrolizine skeletons. acs.orgacs.org

[2+1] Cycloadditions: Pyrroles can react with carbenes, such as dichlorocarbene, in a [2+1] cycloaddition. The resulting intermediate can rearrange to form 3-halopyridines in what is known as the Ciamician–Dennstedt rearrangement. wikipedia.org

The inherent thermodynamic instability of the initial cycloadducts often presents a challenge, as they can undergo retro-Diels-Alder reactions, reverting to the starting materials. nih.gov

| Reaction Type | Pyrrole Component | Reactant Partner | N-Substituent Effect | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Diene (4π) | Dienophile | Electron-withdrawing groups enhance reactivity. | oup.comyoutube.com |

| Inverse-Demand [4+2] Diels-Alder | Dienophile (2π) | Diene | Electron-rich pyrrole reacts with electron-poor diene. | oup.comacs.org |

| [3+2] Cycloaddition | Pyrrole-2-carboxaldehyde | Arylalkene | Requires specific functionalization on the pyrrole ring. | acs.orgacs.org |

| [2+1] Cycloaddition | Pyrrole Ring | Carbene | Leads to ring expansion (e.g., Ciamician–Dennstedt). | wikipedia.org |

N-Metalation and Subsequent Functionalization Pathways

While the parent pyrrole (N-H) is readily deprotonated at the nitrogen with strong bases like sodium hydride or Grignard reagents, N-substituted pyrroles undergo metalation on the carbon atoms of the ring. uobaghdad.edu.iqwikipedia.org This C-H activation provides a powerful route for the regioselective introduction of functional groups.

The process typically involves deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi). The regioselectivity of this metalation is highly dependent on the reaction conditions and the nature of the N-substituent.

C2-Metalation: In the case of N-alkylpyrroles like N-methylpyrrole, metalation predominantly occurs at the C2 position. researchgate.netacs.org The resulting 2-lithiopyrrole is a versatile nucleophile that can react with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂) to introduce substituents at the C2 position. wikipedia.orgresearchgate.net

Influence of Coordinating Groups: The presence of a coordinating group on the N-substituent can direct the metalation to a specific position. The oxygen atom in the 1-methoxypropan-2-yl moiety of the title compound could potentially direct lithiation to the C2 position through chelation with the lithium cation.

Transmetalation: The initially formed organolithium species can be transmetalated with other metal salts (e.g., ZnCl₂, MgBr₂, CuI) to generate different organometallic reagents with altered reactivity and selectivity. researchgate.net

| Pyrrole Type | Base | Site of Metalation | Subsequent Reaction | Reference |

|---|---|---|---|---|

| Pyrrole (N-H) | NaH, RMgX, K | Nitrogen (N1) | N-Alkylation, N-Acylation | uobaghdad.edu.iqwikipedia.org |

| N-Alkylpyrrole | n-BuLi | Carbon (C2) | C-Functionalization with various electrophiles | researchgate.netacs.org |

| N-Phenylpyrrole | LiTMP/ZnCl₂·TMEDA | Carbon (C2) | Iodolysis to give 2-iodo derivative | researchgate.net |

Oxidation Behavior of Pyrrole Ring Systems

The electron-rich nature of the pyrrole ring makes it highly susceptible to oxidation. wikipedia.org Uncontrolled oxidation, often initiated by air, light, or chemical oxidants, typically leads to dark, insoluble polymers. wikipedia.orgyoutube.com

However, under specific conditions, controlled oxidation can yield well-defined products. For example, the oxidation of N-substituted pyrroles in the presence of hydrogen peroxide or atmospheric oxygen can lead to the formation of N-substituted maleimides, where the C2 and C5 positions are oxidized. youtube.com The susceptibility of the pyrrole ring to oxidation is influenced by the substituents present. Electron-donating groups can increase the ease of oxidation, while electron-withdrawing groups can make the ring more resistant. The anodic oxidation potentials of various substituted pyrroles have been studied to quantify these substituent effects. acs.org

Reactivity of the N-Alkyl Substituent: 1-Methoxypropan-2-yl Moiety

The N-substituent plays a crucial role in modulating the electronic properties and steric environment of the pyrrole ring, thereby influencing its reactivity.

Electronic Effects: The 1-methoxypropan-2-yl group is an alkyl substituent and is therefore electron-donating through an inductive effect. This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack compared to the parent pyrrole. Substituting pyrrole with alkyl groups is known to increase its basicity. nih.gov The ether oxygen atom in the substituent can also participate in electronic interactions, potentially influencing the reactivity.

Steric Effects: The 1-methoxypropan-2-yl group is sterically more demanding than a simple methyl or ethyl group. This steric bulk can hinder the approach of reagents to the adjacent C2 and C5 positions. As a result, in reactions like electrophilic substitution, a higher proportion of substitution at the less-hindered C3 position might be observed compared to less-hindered N-alkylpyrroles. umich.edu

Chelation Effects: The ether oxygen atom at the β-position relative to the nitrogen could act as a Lewis basic site, enabling chelation with metal cations (e.g., Li⁺ in metalation reactions). This chelation can lock the conformation of the side chain and direct reagents to the C2 position with high regioselectivity.

The 1-methoxypropan-2-yl substituent itself offers sites for further chemical transformation, allowing for modification of the molecule without altering the pyrrole core.

Ether Cleavage: The methoxy (B1213986) group is an ether linkage. While ethers are generally stable, they can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids like boron tribromide (BBr₃). This would convert the methoxy group into a hydroxyl group, yielding 1-(1-hydroxypropan-2-yl)-1H-pyrrole. This new alcohol functionality could then be used for a wide range of subsequent reactions, such as esterification or oxidation.

C-H Functionalization: The C-H bonds on the alkyl chain, particularly the tertiary C-H bond at the C2 position of the propyl chain (the carbon attached to the nitrogen), could be potential sites for functionalization. While typically unreactive, modern methods involving radical reactions or transition-metal-catalyzed C-H activation could potentially enable the introduction of new functional groups at this position.

Reactions at the Methoxy Group: The methyl group of the methoxy ether is generally unreactive, but under certain radical conditions, C-H abstraction could occur.

Stereochemical Investigations of 1 1 Methoxypropan 2 Yl 1h Pyrrole and Chiral Pyrrole Derivatives

Intrinsic Chirality of the 1-Methoxypropan-2-yl Substituent

The 1-methoxypropan-2-yl group attached to the nitrogen atom of the pyrrole (B145914) ring is inherently chiral. This chirality arises from the presence of a stereogenic center at the second carbon atom of the propyl chain, which is bonded to four different groups: a methyl group, a methoxymethyl group, a hydrogen atom, and the pyrrole ring itself.

The presence of this chiral center means that 1-(1-Methoxypropan-2-yl)-1H-pyrrole can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-1-(1-methoxypropan-2-yl)-1H-pyrrole and (S)-1-(1-methoxypropan-2-yl)-1H-pyrrole based on the Cahn-Ingold-Prelog priority rules. The physical and chemical properties of these enantiomers are identical, except for their interaction with other chiral entities and their effect on plane-polarized light.

Atropisomerism in N-Substituted Pyrrole Systems and Related Derivatives

Atropisomerism is a unique form of stereoisomerism that results from hindered rotation around a single bond. wikipedia.org In N-substituted pyrrole systems, particularly N-arylpyrroles, this phenomenon can lead to the existence of stable, separable enantiomers if the rotation around the N-aryl bond is sufficiently restricted. acs.orgnih.govresearchgate.netresearchgate.net This restricted rotation creates a chiral axis, and the resulting isomers are known as atropisomers. wikipedia.org

The stability of these atropisomers is dependent on the rotational energy barrier, which must be high enough to allow for their isolation at room temperature. chim.it For N-arylpyrroles, the steric hindrance caused by bulky substituents at the ortho positions of the aryl group and/or at the 2- and 5-positions of the pyrrole ring is a key factor in creating a high rotational barrier. researchgate.net While this compound itself does not exhibit atropisomerism due to the flexibility of the alkyl substituent, the principles of atropisomerism are crucial in the broader context of chiral pyrrole chemistry.

Recent research has focused on the synthesis of axially chiral biaryls, including N-arylpyrroles. These compounds are of significant interest due to their applications as chiral ligands in asymmetric catalysis and as scaffolds in biologically active molecules. researchgate.netresearchgate.net

Enantioselective Synthesis Strategies for Chiral Pyrroles

The synthesis of enantiomerically pure chiral pyrroles is a significant challenge in organic chemistry. Several strategies have been developed to achieve this, broadly categorized into asymmetric catalysis and resolution techniques. rsc.orgmdpi.commdpi.com

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. mdpi.commdpi.com This approach can be applied to the synthesis of the pyrrole ring itself or to the functionalization of a pre-existing pyrrole.

Several catalytic systems have been successfully employed for the enantioselective synthesis of chiral pyrroles:

Metal Catalysis : Transition metals like palladium, rhodium, and copper, combined with chiral ligands, have been used to catalyze various reactions, including C-H functionalization and cycloadditions, to produce chiral pyrroles with high enantioselectivity. nih.govrsc.orgacs.orgacs.org For instance, palladium-catalyzed enantioselective C-H activation of pyrroles has been used to synthesize N-N atropisomers. nih.gov

Organocatalysis : Chiral organic molecules, such as proline derivatives and chiral phosphoric acids, can act as catalysts. mdpi.comrsc.org These metal-free catalysts offer a more environmentally friendly approach to asymmetric synthesis. rsc.org For example, chiral phosphoric acids have been used to catalyze the synthesis of axially chiral arylpyrroles with high enantioselectivity. rsc.org

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. chim.itresearchgate.netnih.gov This results in one enantiomer reacting faster, leaving the other enantiomer in excess. chim.it An oxidative kinetic resolution of racemic axially chiral N-arylpyrrole alcohols has been achieved using a chiral nitroxide catalyst in combination with a copper co-catalyst. acs.org

Central-to-axial chirality transfer is a more sophisticated strategy where a stereocenter is first created in the molecule, and this central chirality then directs the formation of axial chirality in a subsequent step. rsc.orgnih.gov This process has been used to synthesize axially chiral 2-arylpyrroles, where the chirality is transferred from an enantioenriched atropisomeric alkene. rsc.org

Advanced Analytical Methods for Stereochemical Characterization

The characterization of chiral molecules and the determination of their enantiomeric purity are essential. Several advanced analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of a chiral compound. nih.govmdpi.comnih.govsigmaaldrich.comchiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. chiralpedia.com Polysaccharide-based CSPs are widely used for the enantioseparation of various chiral compounds, including pyrrole derivatives. nih.gov

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the absolute configuration of a chiral molecule. acs.orgmdpi.comnih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be constructed, revealing the precise arrangement of its atoms. acs.orgnih.gov The absolute stereochemistry of a copper-catalyzed desymmetric arylation product, an N-N bipyrrole atropisomer, was confirmed by X-ray crystallographic analysis. acs.org

Computational and Theoretical Studies on N Substituted Pyrroles

Quantum Chemical Calculations (e.g., Density Functional Theory, Basis Set Selection)

Quantum chemical calculations are fundamental to understanding the behavior of N-substituted pyrroles. Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size. researchgate.netccsenet.org

Density Functional Theory (DFT) : DFT methods calculate the electronic structure of a molecule based on its electron density. The choice of the exchange-correlation functional is critical for obtaining accurate results. For organic and heterocyclic compounds, hybrid functionals are commonly employed. For instance, the B3LYP functional is a popular choice that has been shown to provide reliable results for the vibrational modes and geometry of pyrrole (B145914) derivatives. researchgate.net Other functionals, such as the M06-2X, are also utilized, particularly for studies involving non-covalent interactions or complex energy landscapes. researchgate.net

Basis Set Selection : The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and computational cost of the calculation. wikipedia.org

Pople-style basis sets , such as 6-31G(d) or 6-311++G(d,p), are widely used for geometry optimizations and property calculations of organic molecules. wikipedia.orgacs.org The inclusion of polarization functions (d) and diffuse functions (+) is often necessary for accurately describing the electronic distribution, especially around heteroatoms like nitrogen and oxygen.

Correlation-consistent basis sets , like Dunning's cc-pVNZ series (e.g., cc-pVDZ, cc-pVTZ), are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy energy calculations. wikipedia.orgumich.edu

The selection of a specific DFT functional and basis set is a compromise between desired accuracy and available computational resources, and the choice depends on the property being investigated. umich.edu For a molecule like 1-(1-Methoxypropan-2-yl)-1H-pyrrole, a typical approach would involve geometry optimization using a functional like B3LYP with a 6-31G(d) basis set, followed by more accurate single-point energy or property calculations with a larger basis set. acs.orggithub.io

| Category | Name | Typical Application | Reference |

|---|---|---|---|

| DFT Functional | B3LYP | Geometry optimization, vibrational frequencies, general properties. | researchgate.netccsenet.org |

| M06-2X | Thermochemistry, kinetics, non-covalent interactions. | researchgate.net | |

| Basis Set | 6-31G(d) | Routine geometry optimizations and frequency calculations. | acs.org |

| cc-pVTZ | High-accuracy single-point energy calculations. | umich.edu |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Frontier Molecular Orbitals)

The electronic structure of a molecule governs its chemical reactivity and optical properties. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. nih.gov

HOMO and LUMO :

The HOMO represents the orbital from which an electron is most likely to be donated, acting as an electron donor. Its energy level correlates with the ionization potential.

The LUMO is the orbital to which an electron is most likely to be accepted, acting as an electron acceptor. Its energy level is related to the electron affinity.

The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For N-substituted pyrroles, the HOMO is typically localized on the pyrrole ring, reflecting its electron-rich, aromatic character. The LUMO distribution can vary depending on the nature of the substituent.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govacs.org

A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

Computational studies on various pyrrole derivatives show that N-substitution can modulate the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. researchgate.netresearchgate.net For this compound, the electron-donating nature of the alkyl substituent would be expected to raise the HOMO energy level compared to unsubstituted pyrrole.

| Parameter | Energy (eV) | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -5.8 to -6.2 | Electron-donating ability; site of oxidation. | researchgate.net |

| LUMO Energy | 0.5 to 1.5 | Electron-accepting ability; site of reduction. | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 6.3 to 7.7 | Chemical reactivity and kinetic stability. | acs.org |

Note: Values are typical ranges for pyrrole calculated by various methods and serve as a baseline for substituted derivatives.

Prediction and Interpretation of Spectroscopic Properties (e.g., IR, UV-Vis, NMR)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which is essential for their characterization. researchgate.net

Infrared (IR) Spectroscopy : Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. acs.org By calculating the harmonic frequencies at the optimized geometry of the molecule, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. researchgate.net For this compound, this would allow for the confident assignment of characteristic peaks such as C-H stretching of the aromatic ring, C-N stretching, and vibrations associated with the methoxypropyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Predicting NMR chemical shifts is a powerful tool for structure elucidation. nih.govrsc.org The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Accurate prediction requires careful consideration of the molecular conformation, as chemical shifts are highly sensitive to the local electronic environment. github.io For a flexible molecule like this compound, a Boltzmann-averaged chemical shift over several low-energy conformers would provide the most accurate prediction.

UV-Visible (UV-Vis) Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. researchgate.net These calculations can explain the electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, that give rise to the observed absorptions.

| Spectroscopy | Computational Method | Predicted Parameters | Reference |

|---|---|---|---|

| IR | DFT (e.g., B3LYP/6-31G(d)) | Vibrational frequencies and intensities. | researchgate.netacs.org |

| NMR | GIAO-DFT | 1H and 13C chemical shifts, coupling constants. | github.ionih.gov |

| UV-Vis | TD-DFT | Excitation energies (λmax) and oscillator strengths. | researchgate.net |

Analysis of Chemical Reactivity Descriptors (e.g., Global Electrophilicity Index)

Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness, and for calculating reactivity indices that predict the behavior of a molecule in a chemical reaction. rsc.org

Chemical Potential (μ) : Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system. It is approximated as μ ≈ (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2.

Global Electrophilicity Index (ω) : This index, defined as ω = μ² / (2η), quantifies the ability of a species to accept electrons. ccsenet.org It is useful for classifying molecules as strong or marginal electrophiles and for understanding their role in reactions like cycloadditions. ccsenet.org

For N-substituted pyrroles, these descriptors can be used to compare the reactivity of different derivatives and to predict their behavior towards various nucleophiles and electrophiles. ccsenet.org

| Descriptor | Formula | Chemical Interpretation | Reference |

|---|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. | rsc.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. | rsc.org |

| Global Electrophilicity (ω) | μ² / (2η) | Electron-accepting capability. | ccsenet.org |

Characterization of Intramolecular Interactions (e.g., Quantum Theory of Atoms in Molecules (QTAIM), Hydrogen Bonding)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model used to analyze the electron density (ρ(r)) to reveal the nature of chemical bonds and other intramolecular interactions. amercrystalassn.orgwiley-vch.de

Topological Analysis : QTAIM partitions a molecule into atomic basins based on the topology of the electron density. muni.cz The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are found along a bond path connecting two atomic nuclei. sciencearchives.org

BCP Properties : Several properties calculated at the BCP provide quantitative information about the interaction:

Electron Density (ρ_bcp) : The magnitude of ρ_bcp correlates with the bond order or strength.

Laplacian of Electron Density (∇²ρ_bcp) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ_bcp < 0) indicates a concentration of charge along the bond path, characteristic of a shared interaction (e.g., covalent bond). A positive value (∇²ρ_bcp > 0) indicates charge depletion, typical of a closed-shell interaction (e.g., ionic bonds, van der Waals interactions, hydrogen bonds). muni.cz

Total Energy Density (H_bcp) : The sign of H_bcp can also help classify the interaction, with negative values indicating a degree of covalent character.

For this compound, QTAIM could be used to characterize the covalent bonds within the pyrrole ring and the substituent, as well as to investigate weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or steric contacts that influence its preferred conformation. rsc.org

| Interaction Type | ∇²ρbcp | Hbcp | Example | Reference |

|---|---|---|---|---|

| Shared (Covalent) | Negative | Negative | C-C, C-N bonds in pyrrole | muni.cz |

| Closed-Shell (e.g., Ionic, H-bond) | Positive | Positive or Negative | Intramolecular hydrogen bonds | muni.cz |

Thermodynamic and Kinetic Stability Assessments (e.g., Enthalpy of Formation, Bond Dissociation Energies)

Computational chemistry allows for the reliable prediction of thermodynamic properties, which are crucial for assessing the stability of a molecule. researchgate.net

Bond Dissociation Energy (BDE) : BDE is the enthalpy change required to break a specific bond homolytically. It is a direct measure of bond strength and provides insight into the kinetic stability of a molecule and potential decomposition pathways. acs.orgresearchgate.net BDEs can be calculated by finding the energy difference between the parent molecule and its resulting radicals. For this compound, the most relevant BDEs would be for the N-C(propyl) bond, the C-O bond in the methoxy (B1213986) group, and the C-H bonds on the pyrrole ring and substituent. Theoretical studies on pyrrole itself have established the N-H BDE to be a key parameter. acs.orgresearchgate.net

| Bond | Calculated BDE (kJ/mol) | Significance | Reference |

|---|---|---|---|

| N-H | ~396 | Strength of the nitrogen-hydrogen bond. | researchgate.net |

| α-C-H | ~480 | Strength of the C-H bond at the 2-position. | acs.org |

| β-C-H | ~470 | Strength of the C-H bond at the 3-position. | acs.org |

Note: Values are from computational studies on unsubstituted pyrrole and serve as a reference. acs.orgresearchgate.net The BDE for the N-C(alkyl) bond in the title compound would be a key value for its specific stability assessment.

Conformational Analysis and Energy Landscapes

For flexible molecules like this compound, multiple spatial arrangements, or conformers, can exist. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. researchgate.net

This is typically done by performing a potential energy surface (PES) scan , where the energy of the molecule is calculated as a function of one or more dihedral angles. For this compound, key dihedral angles to scan would include:

The angle defining the rotation of the entire substituent around the N-C bond.

The C-C-O-C angle within the methoxypropyl group.

The N-C-C-C angle of the propyl chain.

The results of the PES scan reveal the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The relative populations of these conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution. A full understanding of the conformational landscape is crucial, as many molecular properties, such as NMR chemical shifts and dipole moments, are averages over the populated conformers. github.io

Advanced Applications of N Substituted Pyrrole Derivatives in Scientific Research

Development of Organic Electronic Materials and Conductive Polymers

Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and straightforward synthesis. mdpi.comwikipedia.org However, unsubstituted PPy is typically an intractable and insoluble material, which limits its processability and applications. researchgate.net Introducing substituents onto the nitrogen atom of the pyrrole (B145914) monomer is a key strategy to overcome this limitation.

The N-substituent can significantly influence the properties of the resulting polymer. Large or flexible N-alkyl groups, such as the 1-methoxypropan-2-yl group, can disrupt interchain packing, thereby increasing the polymer's solubility in common organic solvents. mdpi.com This enhanced solubility is crucial for fabricating uniform thin films for electronic devices using solution-based techniques like spin-coating or inkjet printing.

However, the introduction of bulky substituents at the N-position often comes at the cost of reduced electrical conductivity. psu.edu The substituent can create steric hindrance that forces the polymer backbone to twist, which reduces the effective conjugation length of the π-electron system responsible for charge transport. mdpi.com The polymer yield and oxidation rate during electropolymerization have also been observed to decrease as the size of the N-alkyl group increases. psu.edu Therefore, a trade-off exists between processability and electrical performance. Research in this area focuses on designing N-substituents that optimize solubility while minimizing the negative impact on conductivity. For instance, studies on copolymers of pyrrole and N-substituted pyrroles have shown that the electrochemical properties can be finely tuned. researchgate.netresearchgate.net

While 1-(1-Methoxypropan-2-yl)-1H-pyrrole is not extensively documented in conductive polymer literature, its structure suggests it could be electropolymerized to form a soluble polymer. The properties of such a polymer would be influenced by the chiral methoxypropyl side chain, potentially leading to materials with unique chiroptical or recognition properties in addition to their electronic characteristics.

Table 1: Influence of N-Substituent on Polypyrrole (PPy) Properties

| N-Substituent on Pyrrole Monomer | Effect on Polymerization & Properties | Typical Conductivity | Reference(s) |

|---|---|---|---|

| None (H) | Forms insoluble, intractable films; high conductivity. | 10-100 S/cm | wikipedia.orgdoi.org |

| Methyl | Reduces polymer yield and oxidation rate compared to PPy. | Lower than PPy | psu.edu |

| Hydroxyalkyl (e.g., -CH₂CH₂OH) | Enhances ionic mobility; can improve charge capacity in copolymers with pyrrole. | Variable, depends on copolymer ratio | researchgate.net |

| Liquid Crystalline Group | Produces soluble, liquid crystalline semiconducting polymers. | ~2.8 x 10⁻³ S/m (doped) | researchgate.net |

| Thienyl | Can be electropolymerized to form stable films with good redox behavior. | Up to 10 S/cm⁻¹ | doi.org |

Utility as Chiral Ligands and Catalysts in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry. This field relies heavily on the use of chiral catalysts and ligands to control the stereochemical outcome of a reaction. acs.org Pyrrole derivatives featuring chiral substituents are valuable frameworks for designing new ligands because the pyrrole ring can coordinate to a metal center, and the appended chiral group can create a stereochemically defined environment to influence the reaction pathway. rsc.orgnih.govrsc.org

The synthesis of pyrroles with chiral centers, including those with chirality in the N-substituent, is an active area of research. nih.govresearchgate.net These molecules can be prepared by methods like the Paal-Knorr reaction, using chiral amines derived from natural sources like amino acids, ensuring that the chirality is incorporated from the start. researchgate.net Once synthesized, these chiral pyrroles can be used as ligands in a variety of metal-catalyzed reactions, such as asymmetric alkylation or C-H functionalization, to produce enantiomerically enriched products. acs.orgacs.org For example, axially chiral arylpyrroles have been successfully used to create chiral phosphine (B1218219) ligands and thiourea (B124793) organocatalysts. nih.gov

The compound (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is commercially available as a chiral building block, making it a readily accessible starting material for applications in asymmetric synthesis. bldpharm.com Its (S)-configuration provides a defined stereocenter. The methoxy (B1213986) group offers an additional potential coordination site (an ether oxygen) besides the pyrrole ring itself, which could be exploited in the design of bidentate ligands. Although specific applications of this particular compound as a ligand are not yet prominent in the literature, its structural features make it a promising candidate for investigation in asymmetric catalysis.

Table 2: Examples of Chiral Pyrrole-Based Systems in Asymmetric Catalysis

| Chiral Pyrrole System | Type of Chirality | Catalytic Application | Achieved Selectivity | Reference(s) |

|---|---|---|---|---|

| (S)-CPA-Fe(OTf)₃ | Axially Chiral N-Arylpyrrole | Atroposelective Paal-Knorr reaction | 86–97% ee | rsc.org |

| Me-Pybox Ligand/Copper Complex | C₂-Symmetric Ligand | Annulation to form axially chiral arylpyrroles | up to 80:20 er | nih.gov |

| Rh₂(S-PTAD)₄ | Chiral Dirhodium Catalyst | Enantioselective C-H functionalization of a dihydropyrrole | >20:1 dr, 97% ee | acs.org |

| Pyrrole-Amino Acid Esters | N-Substituent with Center Chirality | Precursors for chiral pyrrole derivatives via Paal-Knorr reaction | High synthetic and enantiomeric yields | researchgate.net |

Exploration as Components in High-Energy-Density Materials (Theoretical Studies)

The search for new high-energy-density materials (HEDMs) that offer superior performance and improved safety over conventional explosives like RDX and HMX is a major focus of computational chemistry research. nih.gov Theoretical studies allow for the in silico design and evaluation of novel energetic molecules, predicting properties such as density, heat of formation, detonation velocity, and pressure before attempting complex and potentially hazardous syntheses. researchgate.net

Research in this area has shown that heterocyclic compounds, including pyrrole, are promising backbones for HEDMs. researchgate.netscispace.com The strategy typically involves substituting the ring with multiple high-energy functional groups, most notably the nitro group (–NO₂). researchgate.net The introduction of nitro groups significantly increases the molecule's oxygen balance, density, and positive heat of formation, which are key factors for high detonation performance. ias.ac.in Computational studies on a series of nitro-derivatives of pyrrole have shown that compounds like 2,3,4,5-tetranitro-1H-pyrrole have calculated detonation properties that are competitive with or exceed those of established explosives. researchgate.net

The compound this compound is not a candidate for HEDM applications. Its N-substituent is an alkoxyalkyl group, which does not contribute to a high energy density. The focus of HEDM research is on incorporating explosophoric groups like –NO₂, –N₃ (azido), or N-oxides, which are absent in this molecule. nih.govnih.gov The theoretical studies exclusively highlight the importance of nitro-substitution for achieving the desired energetic properties in pyrrole-based compounds.

Table 3: Calculated Detonation Properties of Theoretical Nitro-Pyrrole Derivatives

| Compound Name | Number of Nitro Groups | Calculated Detonation Velocity (D, km/s) | Calculated Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| 1,2,3-Trinitro-1H-pyrrole | 3 | 8.87 | 35.8 | researchgate.net |

| 2,3,4-Trinitro-1H-pyrrole | 3 | 8.93 | 36.6 | researchgate.net |

| 2,3,5-Trinitro-1H-pyrrole | 3 | 8.83 | 35.3 | researchgate.net |

| 2,3,4,5-Tetranitro-1H-pyrrole | 4 | 9.47 | 42.6 | researchgate.net |

| RDX (Reference) | 3 (on triazinane ring) | ~8.76 | ~35.0 | researchgate.net |

| HMX (Reference) | 4 (on tetrazocane ring) | ~9.10 | ~39.3 | nih.gov |

Role as Versatile Building Blocks in Complex Molecule Synthesis

The pyrrole ring is a fundamental scaffold found in a vast array of biologically active natural products and synthetic pharmaceuticals, including well-known drugs like Atorvastatin and Sunitinib. mdpi.comscbt.com Consequently, N-substituted pyrroles serve as crucial building blocks in organic synthesis, providing a pre-formed heterocyclic core that can be further elaborated into more complex molecular architectures. mdpi.comuctm.edu

One of the most powerful and widely used methods for preparing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.comalfa-chemistry.com This reaction is highly versatile, accommodating a wide range of amines and allowing for the direct installation of various N-substituents. uctm.eduacs.org Other modern synthetic methods include metal-catalyzed cyclizations and multicomponent reactions, which offer alternative routes to functionalized pyrroles. organic-chemistry.org

The compound this compound exemplifies the utility of N-substituted pyrroles as building blocks. Its specific structure offers several advantages for synthetic chemists:

Chirality: The (S)-stereocenter provides a source of chirality for the synthesis of enantiomerically pure target molecules. researchgate.netbldpharm.com

Functionality: The methoxy group acts as a stable ether, but it could also potentially be cleaved or modified in later synthetic steps if required.

Synthetic Handle: The N-substituent can direct further reactions on the pyrrole ring or serve as a non-reactive placeholder while other parts of a larger molecule are constructed.

These features make it a valuable starting material for synthesizing complex natural products or designing novel pharmaceutical agents where specific stereochemistry is critical for biological activity. mdpi.comacs.org

Table 4: Selected Synthetic Methods for N-Substituted Pyrroles

| Reaction Name/Type | Description | Key Features | Reference(s) |

|---|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic catalysis. | Classic, robust, and widely applicable method. Can be performed with various catalysts, including greener options. | mdpi.comalfa-chemistry.com |

| Clauson-Kaas Synthesis | Reaction of an amine with 2,5-dimethoxytetrahydrofuran (B146720) (a cyclic acetal (B89532) of succinaldehyde). | A variation of Paal-Knorr using a stable and readily available 1,4-dicarbonyl equivalent. | organic-chemistry.orgbeilstein-journals.org |

| Enzyme-Catalyzed Synthesis | Use of enzymes, such as α-amylase, to catalyze the Paal-Knorr reaction. | Operates under mild, environmentally benign conditions. | nih.gov |

| Metal-Catalyzed Cyclization | Various transition metals (e.g., Cu, Pd, Ru) catalyze the cyclization of precursors like alkynyl imines or the coupling of diols and amines. | Provides access to highly substituted pyrroles with good atom economy. | organic-chemistry.org |

| Microdroplet Chemistry | Paal-Knorr reaction accelerated in microdroplets without external catalysts. | Extremely fast reaction times (minutes) with high yields. | acs.org |

Stability and Degradation Pathways of N Substituted Pyrroles

Chemical Stability Under Varied Environmental Conditions (pH, Temperature)

The chemical stability of N-substituted pyrroles is influenced by environmental factors such as pH and temperature. The pyrrole (B145914) ring itself is susceptible to degradation under strongly acidic conditions, although N-substitution can modulate this reactivity.

Effect of pH: The stability of the N-substituent bond can be pH-dependent. For instance, N-alkoxycarbonyl pyrroles are employed as protecting groups in synthesis, indicating their stability under certain conditions but also their designed lability for removal under specific, often acidic or basic, conditions. acs.org Studies on bioconjugates containing a pyrrole moiety have shown that the stability of these molecules varies significantly with pH, with model systems mimicking the stomach (pH 2.0), blood plasma (pH 7.4), and small intestine (pH 9.0) demonstrating different rates of hydrolysis. mdpi.com While specific data for 1-(1-methoxypropan-2-yl)-1H-pyrrole is not extensively available, the general principles of N-substituted pyrrole chemistry suggest that the ether linkage in the substituent could be susceptible to cleavage under strong acidic conditions, which could initiate further degradation of the molecule.

Effect of Temperature: High temperatures can lead to the thermal decomposition of pyrrole and its derivatives. Studies on the pyrolysis of pyrrole have shown that at temperatures between 1050 K and 1450 K, it primarily isomerizes or decomposes into smaller molecules like propyne (B1212725) and hydrogen cyanide. nih.gov The N-substituent can alter the decomposition pathways. For N-substituted pyrroles, the strength of the C-N bond and the nature of the substituent will dictate the initial steps of thermal degradation. For a compound like this compound, the ether and alkyl functionalities on the substituent would likely be susceptible to thermal cleavage.

| Condition | General Effect on N-Substituted Pyrroles | Potential Implication for this compound |

| Low pH (Acidic) | Susceptibility of the pyrrole ring to polymerization/degradation. Cleavage of certain N-substituents. | Potential for acid-catalyzed hydrolysis of the ether linkage in the methoxypropyl group, followed by possible degradation of the pyrrole ring. |

| Neutral pH | Generally stable, though enzymatic degradation can occur. | Likely to be relatively stable, assuming no specific enzymatic activity. |

| High pH (Alkaline) | Generally more stable than in acidic conditions, though hydrolysis of ester-containing substituents can be accelerated. | The ether linkage is generally stable to base, suggesting higher stability compared to acidic conditions. |

| High Temperature | Isomerization and decomposition into smaller molecules. nih.gov | Decomposition would likely involve cleavage of the N-substituent and fragmentation of the pyrrole ring. |

Hydrolytic Degradation Mechanisms and Identification of Products

Hydrolysis is a key degradation pathway for many N-substituted pyrroles, particularly those with functional groups susceptible to reaction with water. The mechanism often involves the cleavage of the bond between the pyrrole nitrogen and the substituent.

For N-substituted pyrroles with ester functionalities, hydrolysis can occur under both acidic and alkaline conditions to yield the corresponding carboxylic acid and the N-H pyrrole. mdpi.com In a study on bioconjugates, free pyrrole acids were found to be the most unstable to hydrolysis. mdpi.com

In the context of this compound, the most probable point of initial hydrolytic attack, if any, would be the ether bond of the substituent, although ethers are generally stable to hydrolysis except under strong acid conditions. A proposed degradation pathway for N-methylpyrrolidone, a related cyclic amide, involves hydrolytic cleavage of the C-N bond in the ring itself, followed by deamination and oxidation to produce succinate (B1194679). nih.gov While the pyrrole ring is aromatic and thus more stable than the pyrrolidone ring, this suggests that ring opening can be a potential degradation pathway under certain conditions.

A kinetic study of the hydrolysis of an N-tosylalanine ester of a 3-hydroxy-5-phenylpyrrole (B15827) derivative showed that the rate of hydrolysis was influenced by pH. nih.gov This highlights the importance of the substituent's nature in determining the hydrolytic stability.

Potential Hydrolytic Degradation Products of this compound:

| Potential Degradation Product | Formation Pathway |

| Pyrrole and 1-methoxypropan-2-ol | Cleavage of the N-C bond linking the substituent to the ring. |

| 1H-pyrrole-1-carbaldehyde and methanol/propanol derivatives | Oxidative degradation pathways subsequent to initial hydrolysis. |

| Ring-opened products (e.g., succinate derivatives) | Hydrolytic cleavage of the pyrrole ring itself, as seen in related compounds like N-methylpyrrolidone. nih.gov |

Photochemical Stability Considerations

The interaction of N-substituted pyrroles with light can lead to photochemical reactions, including degradation. The aromatic nature of the pyrrole ring allows it to absorb UV radiation, which can lead to excited states that are more reactive.

The synthesis of N-substituted pyrroles can be achieved through photochemical methods. For instance, irradiation of pyridazine (B1198779) N-oxides in the presence of a primary amine can yield N-substituted pyrroles. jst.go.jp This indicates that the pyrrole ring system can be formed under photochemical conditions, but also implies that related structures could be susceptible to photochemical rearrangement or degradation.

The photophysical properties of some N-substituted pyrroles have been studied in detail. For example, 1-acyl-8-pyrrolylnaphthalenes exhibit fluorescence that is sensitive to the solvent environment, which is attributed to intramolecular charge transfer in the excited state. nih.gov This demonstrates that the N-substituent can significantly influence the electronic and, consequently, the photochemical behavior of the pyrrole system.

For this compound, the absence of a strong chromophore in the substituent, other than the pyrrole ring itself, suggests that its photochemical behavior will be primarily dictated by the pyrrole moiety. Potential photochemical degradation pathways could include photo-oxidation or rearrangement. The presence of the ether linkage might offer a site for photo-induced cleavage, potentially leading to the formation of radical species that could initiate further degradation.

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Methoxypropan-2-yl)-1H-pyrrole?

- Methodological Answer : The compound can be synthesized via alkylation of pyrrole derivatives. For example, the Clauson-Kaas reaction (pyrrole alkylation using α-haloketones or aldehydes under acidic conditions) is a classical approach . A modified protocol involves nucleophilic substitution of 1H-pyrrole with methoxypropan-2-yl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base, yielding 70–85% purity . Key Considerations :

- Side reactions like over-alkylation may occur; monitoring via TLC (eluent: hexane/ethyl acetate) is critical .

- Purification by column chromatography (silica gel, hexane/dichloromethane gradient) ensures removal of unreacted starting materials.

| Synthetic Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Clauson-Kaas Reaction | 93 | Dichloromethane/hexane, r.t. | |

| Nucleophilic Alkylation | 82–87 | DMF, K₂CO₃, 80°C |

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- 1H NMR : Key signals include the methoxypropan-2-yl group (δ 3.3–3.5 ppm for OCH₃, δ 1.2–1.4 ppm for CH(CH₃)) and pyrrole protons (δ 6.2–6.8 ppm for aromatic protons) .

- 13C NMR : The methoxy carbon appears at δ 55–60 ppm, while the pyrrole carbons resonate at δ 110–125 ppm .

- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm⁻¹) and pyrrole C-N (1600–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) align with the molecular formula C₈H₁₃NO, validated via high-resolution MS .

Advanced Research Questions

Q. How can the regioselectivity of substituent introduction on the pyrrole ring be controlled during synthesis?

- Methodological Answer : Regioselectivity depends on electronic and steric factors. For example:

- Electron-Directing Groups : Electron-withdrawing substituents (e.g., nitro) direct electrophiles to the β-position, while electron-donating groups (e.g., methoxy) favor α-substitution .

- Catalytic Systems : Ni-catalyzed cross-coupling (e.g., with aryl chlorides) selectively functionalizes the pyrrole ring at the para position, as demonstrated in the synthesis of 1-(4-benzylphenyl)-1H-pyrrole (35% yield) .

- Thermodynamic Control : Higher reaction temperatures (e.g., 120°C) favor thermodynamically stable regioisomers, as seen in polar Diels-Alder reactions .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- In Vitro Assays : Pre-treat cells (e.g., PC12 neuronal cells) with derivatives and assess viability via MTT assays, ROS scavenging (fluorescence probes), and apoptosis (Annexin V/PI staining) .

- Computational Modeling : Docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins (e.g., antioxidant enzymes) .

- SAR Trends :

- Methoxypropan-2-yl groups enhance lipophilicity (logP ~2.5), improving blood-brain barrier penetration .

- Substitution at the pyrrole 3-position with electron-withdrawing groups (e.g., cyano) increases antioxidant activity by 40% .

Q. How do reaction conditions influence the yield and purity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Choice : Ni(NIXANTPHOS) catalysts improve aryl chloride coupling efficiency (35% yield) compared to Pd-based systems (15–20% yield) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis side reactions .

- Temperature Optimization : Reactions at 80°C balance kinetic control and decomposition risks, whereas higher temperatures (120°C) may degrade sensitive substituents .

Q. Example Optimization Workflow :

Screen catalysts (Ni, Pd, Cu) and ligands (NIXANTPHOS, XPhos).

Vary solvent (DMF vs. toluene) and base (K₂CO₃ vs. NaN(SiMe₃)₂).

Monitor by GC-MS or LC-MS for intermediate stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.